molecular formula C15H11F2N3OS B12376446 Sdh-IN-3

Sdh-IN-3

Cat. No.: B12376446
M. Wt: 319.3 g/mol
InChI Key: GUBJFGOWSLQELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sdh-IN-3: is a compound known for its potent inhibitory activity against succinate dehydrogenase, an enzyme involved in both the tricarboxylic acid cycle and the electron transport chain. This compound has shown significant antifungal activity, particularly against Nigrospora oryzae, making it valuable for anti-infection research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-3 involves multiple steps, starting with the preparation of intermediates through reactions such as Michael addition. The final product is obtained by reacting these intermediates with specific reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Sdh-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its activity or to study its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Sdh-IN-3 exerts its effects by inhibiting succinate dehydrogenase, an enzyme that plays a critical role in the tricarboxylic acid cycle and the electron transport chain. By binding to the enzyme, this compound disrupts its activity, leading to a decrease in energy production and metabolic dysfunction in the target organism .

Properties

Molecular Formula

C15H11F2N3OS

Molecular Weight

319.3 g/mol

IUPAC Name

5-(difluoromethyl)-1-phenyl-N-thiophen-3-ylpyrazole-4-carboxamide

InChI

InChI=1S/C15H11F2N3OS/c16-14(17)13-12(15(21)19-10-6-7-22-9-10)8-18-20(13)11-4-2-1-3-5-11/h1-9,14H,(H,19,21)

InChI Key

GUBJFGOWSLQELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CSC=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.